2-amino-5-cyclohexylpentanoic acid

Description

Properties

CAS No. |

5428-12-6 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-amino-5-cyclohexylpentanoic acid |

InChI |

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14) |

InChI Key |

LGIVZSMPEFXNLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

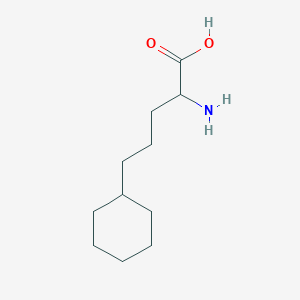

chemical structure of 2-amino-5-cyclohexylpentanoic acid

An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 2-amino-5-cyclohexylpentanoic Acid

Abstract: This technical guide provides a comprehensive analysis of 2-amino-5-cyclohexylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. We will dissect its core chemical structure, including critical stereochemical aspects, and correlate these features with its physicochemical properties. The guide details established protocols for chemical modification and analytical characterization, offering field-proven insights into the causality behind experimental choices. By exploring its role as a molecular building block, this document serves as an authoritative resource for scientists leveraging this and similar scaffolds in the design of novel therapeutics.

Molecular Identity and Structural Elucidation

2-amino-5-cyclohexylpentanoic acid is an alpha-amino acid derivative characterized by a pentanoic acid backbone, with an amino group at the C-2 (α) position and a cyclohexyl ring terminating the side chain at the C-5 position. This unique combination of a classic amino acid framework with a lipophilic cycloalkane moiety imparts specific properties that are highly valuable in the design of peptidomimetics and other small molecule inhibitors.

1.1 Nomenclature and Identification

-

IUPAC Name: 2-amino-5-cyclohexylpentanoic acid

-

Molecular Formula: C₁₁H₂₁NO₂[1]

-

Molecular Weight: 199.29 g/mol [1]

-

CAS Registry Number: 768366-86-5 (for the (S)-enantiomer)[1]

The structure is fundamentally a valine analogue with an extended and cyclized side chain. This modification significantly increases the steric bulk and lipophilicity compared to natural amino acids like leucine or isoleucine.

1.2 Structural Representation

The connectivity of the atoms is illustrated below. The key features are the carboxylic acid group, the alpha-amino group, and the terminal cyclohexyl ring connected by a three-carbon linker.

Caption: 2D representation of 2-amino-5-cyclohexylpentanoic acid.

The Critical Role of Stereochemistry

As with most alpha-amino acids, the C-2 carbon of 2-amino-5-cyclohexylpentanoic acid is a chiral center. This stereogenicity is of paramount importance, as biological systems, particularly enzymes and receptors, are inherently chiral and will interact differently with each enantiomer.

2.1 Enantiomeric Forms: (S) and (R) Configurations

The alpha-carbon (C-2) is bonded to four distinct substituents:

-

A carboxyl group (-COOH)

-

An amino group (-NH₂)

-

A hydrogen atom (-H)

-

A 4-cyclohexylbutyl side chain (-CH₂CH₂CH₂-C₆H₁₁)

This arrangement gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-amino-5-cyclohexylpentanoic acid and (R)-2-amino-5-cyclohexylpentanoic acid.[2] The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. In drug development, it is common for one enantiomer to possess the desired therapeutic activity while the other may be inactive or even contribute to off-target toxicity.[2] The vast majority of commercially available and researched forms of this compound are the (S)-enantiomer, corresponding to the L-configuration of natural amino acids.[1]

Caption: Stereoisomers of 2-amino-5-cyclohexylpentanoic acid.

Physicochemical Profile and Computational Insights

The interplay between the polar amino and carboxyl groups and the nonpolar cyclohexylalkyl side chain defines the molecule's behavior in different chemical environments. These properties are predictive of its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Significance for Drug Development |

| Molecular Formula | C₁₁H₂₁NO₂[1] | Defines the elemental composition and exact mass. |

| Molecular Weight | 199.29 Da[1] | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 63.32 Ų[1] | Suggests good potential for cell membrane permeability. |

| LogP (Octanol/Water Partition Coeff.) | 2.1489[1] | Indicates a higher affinity for lipid environments over aqueous ones, driven by the cyclohexyl group. |

| Hydrogen Bond Donors | 2[1] | The -NH₂ and -COOH groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2[1] | The carbonyl and hydroxyl oxygens can accept hydrogen bonds. |

| Rotatable Bonds | 5[1] | Provides significant conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets. |

Key Methodologies: Synthesis and Characterization

As this molecule is a synthetic building block, understanding its handling in common laboratory procedures is essential.

4.1 Experimental Protocol: Amine Group Protection

In peptide synthesis or other multi-step synthetic routes, the nucleophilic alpha-amino group must be reversibly protected to prevent unwanted side reactions. The most common strategy is the formation of a tert-butyloxycarbonyl (Boc) carbamate.

Causality: The Boc group is chosen for its stability in a wide range of reaction conditions (e.g., non-acidic, non-reductive) and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not cleave other sensitive functional groups.

Step-by-Step Methodology for Boc Protection[3]:

-

Dissolution: Dissolve 2-amino-5-cyclohexylpentanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and 1N sodium hydroxide solution. The base is critical as it deprotonates the amino group, increasing its nucleophilicity to attack the Boc-anhydride.

-

Reagent Addition: Add di-tert-butyldicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.

-

Reaction: Stir the mixture for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Purification):

-

Wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer with a weak acid (e.g., sodium bisulfate solution) to a pH of ~2-3. This protonates the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Caption: Workflow for Boc protection of the amino acid.

4.2 Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structure and purity of the final compound.

-

¹H NMR: Would show distinct signals for the protons on the cyclohexyl ring (a broad multiplet), the protons on the alkyl chain, the alpha-proton (a triplet or doublet of doublets), and exchangeable protons from the amine and carboxylic acid groups.[4][5]

-

¹³C NMR: Would reveal unique signals for each carbon atom, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), the alpha-carbon (~50-60 ppm), and the various carbons of the alkyl chain and cyclohexyl ring.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for verifying molecular weight and assessing purity.

-

Protocol Outline: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.[6] Formic acid aids in protonation for positive ion mode mass spectrometry.

-

Expected Mass Spectrum: In positive electrospray ionization (ESI+) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 200.30. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).[7][8]

Applications in Drug Discovery and Chemical Biology

Non-proteinogenic amino acids are foundational tools for overcoming the limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability.[9]

-

Peptidomimetics: Incorporating 2-amino-5-cyclohexylpentanoic acid into a peptide sequence can disrupt or stabilize secondary structures (e.g., helices, sheets) and introduce lipophilic contacts within a receptor binding pocket. The bulky cyclohexyl group can act as a shield, sterically hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in vivo.

-

Small Molecule Scaffolds: The cyclohexyl group is often used as a bioisosteric replacement for a phenyl ring to modulate potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. It removes aromaticity while maintaining a similar volume, which can be beneficial for avoiding certain metabolic pathways or improving solubility.

-

Active Pharmaceutical Ingredients (APIs): Derivatives of amino acids are widely used as APIs themselves or as starting materials for more complex drugs.[10] The unique structure of this amino acid makes it a candidate for developing novel agents in areas where lipophilic interactions are key to efficacy, such as oncology or infectious diseases.[11][12]

Conclusion

2-amino-5-cyclohexylpentanoic acid represents a powerful and versatile building block for the modern medicinal chemist. Its well-defined structure, characterized by a key chiral center and a lipophilic cyclohexyl moiety, offers a predictable scaffold for rational drug design. A thorough understanding of its physicochemical properties, coupled with established protocols for its protection and analysis, empowers researchers to effectively integrate this compound into their discovery pipelines, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

-

PrepChem. Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Available from: [Link]

-

Georg, G. I. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. Available from: [Link]

-

Wikipedia. 5-((1-Phenylcyclohexyl)amino)pentanoic acid. Available from: [Link]

-

National Center for Biotechnology Information. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46237587, (S)-2-amino-5-(imidazol-2-ylamino)pentanoic acid. PubChem. Available from: [Link]

-

Doc Brown's Chemistry. Selected constitutional isomers of molecular formula C5H10O2. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 163169079. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138, 5-Aminovaleric acid. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 440805, 2-Amino-5-oxohexanoic acid. PubChem. Available from: [Link]

-

Cheméo. Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). Available from: [Link]

-

National Institute of Standards and Technology. Pentanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Available from: [Link]

-

Studylib. 2-Amino-5-Hydroxyhexanoic Acid. Available from: [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Available from: [Link]

-

MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9815608. PubChem. Available from: [Link]

-

Cheméo. Chemical Properties of 5-Aminohexanoic acid (CAS 628-47-7). Available from: [Link]

-

Manolis Kellis Lab. Analytical Chemistry. Available from: [Link]

-

eScholarship. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Available from: [Link]

-

Royal Society of Chemistry. AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst. Available from: [Link]

-

KYOWA HAKKO BIO CO.,LTD. Amino Acids Various Applications. AminoScope™. Available from: [Link]

-

MDPI. Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chempep.com [chempep.com]

- 3. prepchem.com [prepchem.com]

- 4. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-chlorobenzoic acid(635-21-2) 1H NMR spectrum [chemicalbook.com]

- 6. compbio.mit.edu [compbio.mit.edu]

- 7. escholarship.org [escholarship.org]

- 8. AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Amino Acids Various Applications|AminoScope™|R&D|KYOWA HAKKO BIO CO.,LTD. [kyowahakko-bio.co.jp]

- 11. Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Physicochemical Properties of 2-Amino-5-Cyclohexylpentanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of 2-amino-5-cyclohexylpentanoic acid (often referred to as 5-Cyclohexylnorvaline ), a non-proteinogenic amino acid used critically in peptide mimetics and medicinal chemistry to modulate hydrophobicity and proteolytic stability.

Executive Summary

2-Amino-5-cyclohexylpentanoic acid is a chiral, non-canonical amino acid characterized by a five-carbon backbone terminating in a lipophilic cyclohexyl ring. Unlike its shorter homolog Cyclohexylalanine (Cha) , this molecule possesses an extended aliphatic linker (propyl group) between the

Common Synonyms: 5-Cyclohexylnorvaline, 2-Amino-5-cyclohexylvaleric acid.

Chemical Identity & Structural Analysis

The molecule consists of a polar zwitterionic head group (

| Property | Data |

| IUPAC Name | 2-amino-5-cyclohexylpentanoic acid |

| CAS Number | 5428-12-6 (Racemate); 2349792-96-5 (Boc-L-isomer) |

| Molecular Formula | |

| Molecular Weight | 199.29 g/mol |

| SMILES | NC(CCCC1CCCCC1)C(=O)O |

| Stereochemistry | Available as L- (2S), D- (2R), or DL- (racemic) forms. |

Structural Visualization

The following diagram illustrates the molecular connectivity and key functional zones.

Figure 1: Structural decomposition of 2-amino-5-cyclohexylpentanoic acid highlighting the separation between the zwitterionic core and the distal lipophilic cap.

Physicochemical Parameters

Understanding the physicochemical profile is essential for predicting the behavior of this residue within a peptide sequence.

Acid-Base Properties (pKa & pI)

As an

-

pKa₁ (

-COOH): ~2.3 ± 0.1 (Protonated below pH 2) -

pKa₂ (

-NH₃⁺): ~9.6 ± 0.1 (Deprotonated above pH 10) -

Isoelectric Point (pI): ~5.95

-

Implication: At physiological pH (7.4), the molecule exists primarily as a zwitterion (COO⁻ / NH₃⁺), ensuring high water solubility for the free amino acid despite the hydrophobic tail.

-

Lipophilicity & Solubility

The cyclohexyl group significantly increases lipophilicity compared to straight-chain analogs (e.g., Norleucine).

-

LogP (Octanol/Water): ~0.7 (Experimental estimates range 0.6–0.8)

-

Comparison: More lipophilic than Alanine (-2.9) but less than Phenylalanine (1.38).

-

-

Solubility:

-

Water: Sparingly soluble (free base); Soluble as HCl salt.

-

Organic Solvents: High solubility in Methanol, DMSO, and DMF.

-

Peptide Context: When incorporated into a peptide, it promotes partitioning into lipid bilayers.

-

Synthesis & Manufacturing Workflows

The synthesis of 2-amino-5-cyclohexylpentanoic acid typically follows one of two robust pathways: Catalytic Hydrogenation (from aromatic precursors) or Asymmetric Alkylation .

Pathway A: Catalytic Hydrogenation (Industrial Standard)

The most direct route involves the reduction of the aromatic analog, 2-amino-5-phenylpentanoic acid . This method preserves the chiral center if the starting material is enantiopure.

-

Precursor: L-2-amino-5-phenylpentanoic acid.

-

Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (

). -

Conditions:

(50–100 psi), Acetic Acid/Methanol solvent, RT. -

Outcome: Quantitative conversion of the phenyl ring to a cyclohexyl ring without racemization.

Pathway B: Asymmetric Alkylation (Lab Scale)

Used when the aromatic precursor is unavailable.

-

Chiral Auxiliary: Schöllkopf bis-lactim ether or Belokon's Ni(II) complex.

-

Electrophile: 1-bromo-3-cyclohexylpropane.

-

Hydrolysis: Acidic hydrolysis yields the free amino acid.

Figure 2: Catalytic hydrogenation workflow for converting the phenyl analog to the cyclohexyl product.

Applications in Drug Development

This amino acid is not typically a drug itself but a critical building block in the design of peptide therapeutics and peptidomimetics.

Protease Inhibitor Design

Proteases often have deep hydrophobic pockets (S1, S1'). The extended chain of 2-amino-5-cyclohexylpentanoic acid allows the cyclohexyl group to reach distal hydrophobic regions that shorter residues (like Cha or Leu) cannot access.

-

Mechanism: The flexible propyl linker acts as a "spacer," allowing the bulky cyclohexyl head to fit into the S1' pocket of metalloproteases (e.g., NEP, ACE) with high affinity.

Improving Metabolic Stability

Replacing natural aromatic residues (Phenylalanine, Tyrosine) with cyclohexyl analogs eliminates the possibility of metabolic oxidation (e.g., hydroxylation of the phenyl ring by CYP450 enzymes).

-

Result: Increased half-life (

) of the peptide drug in plasma.

Membrane Permeability

The high lipophilicity of the cyclohexyl side chain assists in carrying polar peptide backbones across cell membranes, a critical factor for intracellular drug targets.

Handling & Storage Protocols

To maintain the integrity of the material (especially if Boc/Fmoc protected), strict adherence to storage protocols is required.

| Parameter | Protocol |

| Storage Temp | 2–8°C (Short term); -20°C (Long term) |

| Hygroscopicity | Moderate. Store in a desiccator. |

| Reconstitution | Dissolve in 100% DMSO or DMF before diluting into aqueous buffers to prevent precipitation. |

| Stability | Stable for >2 years if protected from moisture. Avoid strong oxidizers. |

References

-

PubChem. (n.d.). 2-Amino-5-cyclohexylpentanoic acid | C11H21NO2.[1] National Library of Medicine. Retrieved from [Link]

Sources

2-Amino-5-Cyclohexylpentanoic Acid: A Technical Guide to Solubility in Organic Solvents

Executive Summary

2-amino-5-cyclohexylpentanoic acid (often referred to as 5-cyclohexylnorvaline or a homocyclohexylalanine analog) represents a distinct class of unnatural amino acids used to introduce steric bulk and lipophilicity into peptide backbones. Its solubility profile presents a "hydrophobic paradox" common to non-proteinogenic amino acids: while the cyclohexylpentyl side chain is highly lipophilic, the

This guide provides a definitive technical analysis of solubilizing this compound. Unlike standard aliphatic amino acids (e.g., Leucine), the bulky cyclohexyl group creates unique steric demands that influence solvent selection. This document details the thermodynamic barriers to solubility, practical solvent systems for synthesis (SPPS/LPPS), and protocols for generating self-validating solubility data.

Part 1: Physiochemical Profile & Solubility Thermodynamics

To master the solubility of 2-amino-5-cyclohexylpentanoic acid, one must first understand the competition between its Crystal Lattice Energy (

Structural Analysis[1]

-

Formula:

-

Side Chain: 3-cyclohexylpropyl group. This is a significant hydrophobic moiety, more steric than a leucine isobutyl group and more flexible than a phenylalanine benzyl group.

-

LogP (Computed): ~0.7 (Zwitterion) to ~2.5 (Uncharged species).

-

Implication: The zwitterionic form dominates at neutral pH, forcing the molecule into a high-melting-point solid that is insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate.

-

The Zwitterionic Barrier

In its free form, the molecule exists as an inner salt (

-

Breaking the Lattice: High energy cost due to strong electrostatic forces.

-

Cavity Formation: The solvent must create a cavity large enough for the bulky cyclohexyl tail.

-

Solvation: The solvent must stabilize the charged head group.

The Failure of "Like Dissolves Like": While the side chain is lipophilic ("greasy"), non-polar solvents (Hexane, DCM) cannot stabilize the zwitterionic head. Conversely, polar protic solvents (Water, Methanol) stabilize the head but struggle to accommodate the large hydrophobic tail.

The Solution: Solubility is best achieved by breaking the zwitterion (using acids/bases) or using dipolar aprotic solvents that can interact with both domains.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvent efficacy based on the form of the amino acid. Researchers frequently mistake the solubility of the protected form (Boc/Fmoc) for the free acid.

| Solvent Class | Specific Solvent | Solubility (Free Acid) | Solubility (HCl Salt) | Solubility (Protected) | Technical Notes |

| Polar Aprotic | DMSO | High | High | High | Best universal solvent. Disrupts lattice via dipole interactions. Hard to remove. |

| Polar Aprotic | DMF / NMP | Moderate-High | High | High | Standard for SPPS. May require heating (40°C) for the free acid. |

| Polar Protic | Methanol | Low-Moderate | High | High | Good for HCl salts. Free acid solubility is limited by the zwitterion. |

| Polar Protic | Water | Low | High | Insoluble | The hydrophobic tail severely limits aqueous solubility of the zwitterion. |

| Chlorinated | DCM / Chloroform | Insoluble | Poor | High | Only useful for Fmoc/Boc protected forms or ester derivatives. |

| Esters | Ethyl Acetate | Insoluble | Insoluble | High | Standard extraction solvent for protected intermediates. |

| Modifiers | TFA / Acetic Acid | High | High | High | Acidifies the amine, breaking zwitterion. Used in purification/cleavage. |

Part 3: Solubility Mechanisms & Workflows

Visualization: The Solvation Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the application (Synthesis vs. Analysis).

Caption: Decision logic for solvent selection based on the chemical state of 2-amino-5-cyclohexylpentanoic acid.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise solubility data (mg/mL) for your specific lot.

Reagents: 2-amino-5-cyclohexylpentanoic acid (Solid), Target Solvent (e.g., Methanol, DMF), 0.22 µm PTFE Syringe Filter.

-

Preparation: Weigh approximately 50 mg of the amino acid into a 2 mL HPLC vial.

-

Addition: Add 500 µL of the target solvent.

-

Equilibration: Cap the vial and vortex vigorously for 1 minute. Place in a shaker/incubator at 25°C for 24 hours.

-

Check: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.

-

-

Filtration: After 24 hours, draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

-

Quantification (Gravimetric): Evaporate the solvent (using a Genevac or Nitrogen stream) and weigh the residue.

-

Calculation:

-

Protocol B: Solubilization for Peptide Coupling (SPPS)

Use this protocol when introducing the amino acid into a peptide synthesizer.

Context: Free amino acids cannot be used in SPPS; they must be N-protected (Fmoc/Boc). If you are starting with the free acid to synthesize the protected form:

-

Solvent System: Use a mixture of 1,4-Dioxane and Water (1:1 v/v) or THF/Water .

-

Reasoning: The water dissolves the base (NaOH/NaHCO3) needed to deprotonate the amine, while Dioxane/THF solubilizes the hydrophobic cyclohexyl tail and the protecting group reagent (Fmoc-OSu or

).

-

-

Procedure:

-

Suspend 2-amino-5-cyclohexylpentanoic acid (10 mmol) in Water (20 mL).

-

Add NaOH (10 mmol) to generate the sodium salt (Soluble).

-

Add Dioxane (20 mL).

-

Add protecting reagent (

or Fmoc-OSu). -

Result: The reaction proceeds in the homogenous phase.

-

Part 5: Critical Applications & Troubleshooting

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this residue is prone to aggregation due to the hydrophobic cyclohexyl side chain.

-

Coupling Solvent: Use DMF or NMP . Avoid DCM for the coupling step as it does not solvate the peptide chain well enough to prevent aggregation of hydrophobic sequences.

-

Chaotropic Salts: If coupling is difficult, add 0.1 M LiCl or Pseudoproline dipeptides to the solvent to disrupt inter-chain hydrogen bonding.

Purification (Prep-HPLC)

-

Mobile Phase: The hydrophobicity of the cyclohexyl group requires a higher concentration of organic modifier (Acetonitrile) for elution compared to standard amino acids.

-

Gradient: Start at 10-20% ACN (with 0.1% TFA) and ramp to 90% ACN. Expect elution later than Leucine or Phenylalanine analogs.

References

-

PubChem. (n.d.). 5-Cyclohexylnorvaline (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[3] Retrieved from [Link]

Sources

Biological Activity and Application of L-Cyclohexylalanine Derivatives

Technical Guide for Medicinal Chemists and Structural Biologists [1]

Executive Summary

L-Cyclohexylalanine (Cha) represents a critical "molecular switch" in medicinal chemistry, offering a strategic alternative to L-Phenylalanine (Phe).[1] By saturating the aromatic ring of Phe, Cha retains the steric bulk and

This guide details the structural rationale, synthesis, and biological validation of Cha derivatives.[1] It focuses on its utility in optimizing G-Protein Coupled Receptor (GPCR) ligands, enhancing the proteolytic stability of therapeutic peptides (e.g., Apelin analogues), and probing hydrophobic cores in structural biology (e.g., p53, A

Structural & Physicochemical Rationale

The substitution of Phe with Cha is not merely a change in hydrophobicity; it is a probe of the binding site's electronic requirements.[1]

The Aromatic-to-Aliphatic Switch

While Phenylalanine engages in

| Feature | L-Phenylalanine (Phe) | L-Cyclohexylalanine (Cha) | Impact on Drug Design |

| Hybridization | Cha occupies more volume; fits deeper into lipophilic pockets.[1] | ||

| Electronic Nature | Aromatic, | Aliphatic, | Eliminates metabolic liability of aromatic oxidation.[1] |

| Lipophilicity ( | ~1.38 | ~2.5 - 3.0 | Cha significantly improves membrane permeability.[1] |

| Proteolytic Stability | Low (Chymotrypsin target) | High | Cha is resistant to chymotrypsin-mediated cleavage.[1] |

Visualization of Physicochemical Impact

The following diagram illustrates the decision matrix for substituting Phe with Cha during Lead Optimization.

Figure 1: Decision logic for Phe-to-Cha substitution in Structure-Activity Relationship (SAR) studies.

Pharmacological Applications & Case Studies

Cardiovascular Therapeutics: The Apelin System

The endogenous apelin peptides (Apelin-13, Apelin-17) are potent regulators of blood pressure but suffer from rapid degradation (half-life < 5 min).[1][2]

-

Mechanism: The enzyme ACE2 cleaves the C-terminal Phe residue.[1]

-

Cha Intervention: Substituting Phe with Cha at the cleavage site (and Homoarginine for Arg) creates a "metabolically shielded" analogue.[1]

-

Data: Modified Apelin-17 analogues exhibited a 340-fold increase in plasma half-life while maintaining nanomolar affinity for the APJ receptor.[1] This substitution prevents the hydrolysis of the peptide bond by steric occlusion and lack of electronic recognition by the protease [1].[1]

Opioid Receptor Antagonists

In the development of

-

Study: Modification of the TIPP peptide (Tyr-Tic-Phe-Phe) using

-methyl-Cha. -

Result: The derivative Dmt-Tic-(2S,3R)-beta-MeCha-Phe resulted in sub-nanomolar

-antagonist activity.[1][3] The bulky, aliphatic Cha group forces the peptide backbone into a specific conformation that prevents MOR activation while locking into the DOR antagonist pocket [2].[1]

Structural Biology: Stabilizing Amyloid Oligomers

Understanding Alzheimer's pathology requires crystallizing A

-

Innovation: Mutating Phe20 to Cha in A

-derived macrocycles. -

Outcome: The Cha mutation filled a hydrophobic void in the trimer assembly, stabilizing the oligomer enough to allow X-ray crystallography (Resolution < 2.5 Å).[1] This confirmed the hexameric assembly model of neurotoxic A

species [3].[1]

Experimental Protocols

Synthesis of L-Cyclohexylalanine (Catalytic Hydrogenation)

For large-scale preparation from L-Phenylalanine.[1]

Reagents: L-Phenylalanine, 1M HCl, PtO2 or Rh/C catalyst. Equipment: High-pressure hydrogenation apparatus (Parr).

-

Dissolution: Dissolve L-Phenylalanine (10g) in 150 mL of 1M acetic acid or dilute HCl.

-

Catalyst Addition: Add 5% Rh/C or PtO2 (500 mg) under inert atmosphere (

). -

Hydrogenation: Pressurize reactor to 50-60 psi (3-4 bar)

. Heat to 50°C. -

Monitoring: Monitor

uptake. Reaction is complete when uptake plateaus (approx. 6-12 hours).[1] -

Workup: Filter catalyst over Celite. Concentrate filtrate in vacuo.

-

Crystallization: Recrystallize from water/ethanol to yield L-Cyclohexylalanine hydrochloride as white needles.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Cha is compatible with standard Fmoc chemistry but requires attention to steric hindrance during coupling.[1]

Protocol:

-

Resin Loading: Use Rink Amide resin for C-term amides.[1]

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Coupling (The Critical Step):

-

Use Fmoc-Cha-OH (3 eq).[1]

-

Activator: HATU (2.9 eq) / HOAt (3 eq) is preferred over HBTU due to the steric bulk of the cyclohexyl ring.[1]

-

Base: DIEA (6 eq).[1]

-

Time: Extend coupling time to 60-90 minutes. Double coupling is recommended if Cha is followed by another bulky residue (e.g., Aib, Pro).[1]

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The cyclohexyl ring is stable to TFA.[1]

Mechanism of Action: Hydrophobic Pocket Filling

The enhanced activity of Cha derivatives often stems from the "Hydrophobic Effect" and the displacement of high-energy water molecules from receptor pockets.[1]

Figure 2: Thermodynamic mechanism.[1] Cha maximizes van der Waals contacts and displaces ordered water molecules more effectively than Phe in non-aromatic pockets.

Summary of Biological Data

The following table aggregates key biological activity shifts observed upon Phe

| Target System | Original Residue | Cha Substitution Effect | Biological Outcome | Ref |

| Apelin-17 | Phe (C-term) | Steric Shielding | Plasma | [1] |

| p53 Tetramer | Phe341 | Hydrophobic Packing | [4] | |

| Gramicidin S | Phe | Membrane Disruption | Enhanced antimicrobial activity against MRSA. | [5] |

| ACE Inhibitors | Phe | Zinc Coordination Geometry | Altered potency; improved oral bioavailability. | [6] |

References

-

Fernandez, K. X., et al. (2021).[1][4] Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators.[1][2][4][5] RSC Medicinal Chemistry.[1][2][4]

-

Bojnik, E., et al. (2016).[1]

-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent -

Kreutzer, A. G., et al. (2020).[1][6] Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by

-Hairpins Derived from A -

Duffy, J. L., et al. (2007).[1][8] Cyclohexylalanine derivatives as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes.[1][8] CN Patent 1960990A.[1][8]

-

ChemicalBook. (2025).[1] L-Cyclohexylalanine Properties and Synthesis.

-

BenchChem. (2025).[1][9][10] N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.[1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Strategic Lipophilicity Tuning: The Role of 2-Amino-5-Cyclohexylpentanoic Acid in Peptide Drug Design

Executive Summary

In the optimization of peptide therapeutics, the "Lipophilicity-Solubility Paradox" remains a critical bottleneck. While increasing lipophilicity is often necessary for membrane permeability and metabolic stability, traditional aromatic residues (Phenylalanine, Tryptophan) introduce liability risks such as

This technical guide analyzes 2-amino-5-cyclohexylpentanoic acid (often referred to as 5-Cyclohexylnorvaline or extended Cyclohexylalanine), a non-proteinogenic amino acid that offers a strategic alternative. By providing a high-volume aliphatic side chain with a flexible propyl linker, this residue enables precise tuning of LogD and membrane insertion depth without the structural rigidity or aggregation tendencies of aromatic analogs.

Part 1: Structural Identity & Physicochemical Profile

Molecular Architecture

To effectively utilize 2-amino-5-cyclohexylpentanoic acid, researchers must distinguish it from its shorter homologs. It belongs to the family of aliphatic cyclic amino acids but possesses a distinct linker length that alters its spatial reach.

-

Common Aliases: 5-Cyclohexylnorvaline,

-Cyclohexyl-homoalanine. -

Side Chain:

(Propyl-Cyclohexyl).

Comparative Structural Analysis:

| Amino Acid | Side Chain Structure | Linker Length | Hydrophobic Bulk | Aggregation Risk |

| Phe (F) | 1 Carbon (Methylene) | High (Planar) | High ( | |

| Cha | 1 Carbon (Methylene) | High (Volumetric) | Low | |

| HomoCha | 2 Carbons (Ethylene) | Very High | Low | |

| Target (2-A-5-CPA) | 3 Carbons (Propyl) | Maximum Reach | Low |

The "Deep Anchor" Mechanism

The critical advantage of 2-amino-5-cyclohexylpentanoic acid lies in the propyl linker . Unlike Cyclohexylalanine (Cha), which holds the hydrophobic ring close to the peptide backbone, the propyl linker allows the cyclohexyl group to extend approximately 4–5 Å further away from the

Functional Consequence:

-

Membrane Anchoring: In antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs), this residue acts as a "deep anchor," burying the hydrophobic headgroup into the lipid bilayer core while allowing the peptide backbone to remain at the interface.

-

Pocket Filling: In protease inhibitors, the flexibility allows the cyclohexyl ring to adapt to deep, non-spherical hydrophobic pockets that rigid aromatic rings cannot fill efficiently.

Part 2: Applications in Lipophilicity & Permeability[3]

Modulating LogD and Permeability

Incorporating 2-amino-5-cyclohexylpentanoic acid shifts the peptide's partition coefficient (LogP) significantly higher than Leucine or Valine, and comparable to or higher than Phenylalanine, but with a critical difference in solvation.

-

Aliphatic vs. Aromatic Solvation: Aromatic rings attract water in specific orientations (cation-

interactions). The cyclohexyl ring is purely lipophilic, shedding water more effectively (lower desolvation penalty) upon entering the membrane. -

Case Study (Antimicrobial Peptides): Research into peptides like C18G has shown that replacing Leucine with long-chain non-natural hydrophobic amino acids increases membrane disruption capabilities by facilitating deeper insertion into anionic lipid bilayers [1].[3]

Visualization: The Hydrophobic Reach

Figure 1: The extended propyl linker allows 2-amino-5-cyclohexylpentanoic acid to bridge the gap between the solvent-exposed backbone and the deep hydrophobic core of the membrane.

Part 3: Synthesis & Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 2-amino-5-cyclohexylpentanoic acid follows standard Fmoc protocols, but specific attention must be paid to coupling efficiency due to the steric bulk of the side chain.

Reagents:

-

Fmoc-AA: Fmoc-2-amino-5-cyclohexylpentanoic acid (CAS: 2352080-31-8).[1]

-

Coupling Agents: HATU or COMU are preferred over HBTU/DIC to drive the reaction to completion.

-

Solid Support: Rink Amide resin (for C-term amides) or Wang resin (for C-term acids).

Step-by-Step Coupling Protocol:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve 4.0 eq of Fmoc-2-amino-5-cyclohexylpentanoic acid in DMF.

-

Add 3.9 eq of HATU.

-

Add 8.0 eq of DIPEA.

-

Note: Pre-activate for 30 seconds before adding to resin.

-

-

Coupling: Shake at room temperature for 60–90 minutes. The aliphatic chain is flexible, but the terminal bulk can slow kinetics.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple using HOAt/DIC.

Lipophilicity Assessment: LogD Determination

Do not rely solely on calculated LogP (cLogP). The folding of the peptide can mask hydrophobic residues.

Protocol: Miniaturized Shake-Flask Method

-

Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Dissolution: Dissolve peptide (100

M) in the PBS phase. -

Equilibration: Mix equal volumes (1 mL) of octanol and peptide-PBS in a glass vial.

-

Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (214 nm).

-

Calculation:

Part 4: Workflow for Permeability Optimization

When a lead peptide exhibits poor permeability (

Figure 2: Decision matrix for substituting standard hydrophobic residues with cyclohexyl-based non-standard amino acids.

References

-

Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Source: National Institutes of Health (PMC) / Biochim Biophys Acta. Context: Demonstrates how increasing side-chain length in hydrophobic residues (isomeric to natural counterparts) enhances membrane burial and antimicrobial activity.[3]

-

5-Cyclohexylnorvaline (2-amino-5-cyclohexylpentanoic acid) Structure & Properties. Source: PubChem (National Library of Medicine).[2] Context: Official chemical structure, physicochemical properties, and synonyms for the specific molecule discussed.[2] [2]

-

A new amino acid for improving permeability and solubility in macrocyclic peptides. Source: ChemRxiv. Context: Discusses the broader strategy of using non-proteinogenic amino acids to modulate the "Goldilocks" zone of lipophilicity in cyclic peptides.

Sources

Stereochemical Control & Analytical Profiling of 2-Amino-5-cyclohexylpentanoic Acid

Executive Summary

2-Amino-5-cyclohexylpentanoic acid (often referred to as Cyclohexylhomonorleucine or 5-Cyclohexylnorvaline ) represents a critical non-proteinogenic amino acid scaffold in modern medicinal chemistry. Its structural significance lies in its ability to mimic the hydrophobic side chains of Phenylalanine and Lysine while offering enhanced lipophilicity and metabolic stability against proteolytic cleavage.

This molecule is a pivotal intermediate in the synthesis of Vasopeptidase Inhibitors (such as Gemopatrilat analogs), where it targets the hydrophobic S1' pocket of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). This guide details the stereoselective synthesis, analytical resolution, and pharmacological rationale for the (

Structural Analysis & Stereochemical Nomenclature

The molecule possesses a single chiral center at the

Isomer Definition

-

(

)-2-amino-5-cyclohexylpentanoic acid: Corresponds to the L-isomer in amino acid nomenclature. This is the biologically relevant congener for mimicking natural L-amino acids in protease inhibitor design. -

(

)-2-amino-5-cyclohexylpentanoic acid: Corresponds to the D-isomer . Often used as a negative control in binding assays or to induce

| Property | Value |

| IUPAC Name | 2-amino-5-cyclohexylpentanoic acid |

| Formula | |

| Molecular Weight | 199.29 g/mol |

| Chiral Center | C2 ( |

| Side Chain | 3-cyclohexylpropyl group [ |

High-Fidelity Synthetic Protocols

For drug development, enantiomeric purity (

Protocol A: Catalytic Hydrogenation of L-Homophenylalanine (Industrial Route)

This method is preferred when the aromatic precursor, L-2-amino-5-phenylpentanoic acid (L-Homophenylalanine), is available. It preserves the existing stereochemistry while saturating the ring.

Mechanism: Heterogeneous catalytic hydrogenation. Critical Control Point: Prevention of racemization and over-reduction.

-

Precursor: (S)-2-amino-5-phenylpentanoic acid.

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO

, Nishimura’s catalyst). Note: Palladium (Pd/C) is often too slow for phenyl ring saturation under mild conditions. -

Solvent: Acetic Acid / Water (9:1).

-

Conditions: 50 psi H

, Room Temperature, 12-24 hours.

Step-by-Step Workflow:

-

Dissolve 10 mmol of precursor in 50 mL glacial acetic acid.

-

Add 5 mol% Rh/C catalyst under Argon atmosphere.

-

Purge reactor with H

(3 cycles) and pressurize to 50 psi. -

Agitate vigorously. Monitor reaction via LC-MS (Target Mass: 200.1 [M+H]

). -

Filter through Celite to remove catalyst.

-

Lyophilize to obtain the acetate salt of the product.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry Route)

This route is ideal for generating both enantiomers from a racemic mixture using Acylase I (from Aspergillus melleus or Hog Kidney).

Mechanism: Stereoselective hydrolysis of the N-acetyl group. The enzyme hydrolyzes only the L-isomer, leaving the D-isomer acetylated.

Figure 1: Chemo-enzymatic resolution workflow for isolating high-purity (S)-2-amino-5-cyclohexylpentanoic acid.

Analytical Validation & Quality Control

Trust in stereochemical assignment requires orthogonal validation. Do not rely on optical rotation alone, as the specific rotation

Method A: Marfey’s Analysis (Derivatization)

This is the gold standard for biological samples. It converts enantiomers into diastereomers using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

-

Reaction: Mix 50

L sample (50 mM) + 100 -

Incubation: 40°C for 1 hour. Stop with 20

L 2M HCl. -

Separation: Standard C18 HPLC column.

-

Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer due to intramolecular H-bonding reducing hydrophobicity.

Method B: Direct Chiral HPLC

For bulk purity assessment without derivatization.

-

Column: Crownpak CR(+) (Daicel).

-

Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with 10mM HClO

. -

Principle: The crown ether forms a host-guest complex with the ammonium ion. The (S)-enantiomer forms a more stable complex with the chiral crown ether, leading to longer retention times (typically).

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

Pharmacological Implications[1][2][3]

The utility of 2-amino-5-cyclohexylpentanoic acid is driven by its hydrophobic pharmacophore . In the context of protease inhibitors (e.g., NEP, ACE, or HCV protease), the cyclohexyl group acts as a "super-hydrophobic" anchor.

Mechanism of Action: The S1' Pocket Interaction

Proteases like Neprilysin (NEP) have a deep, hydrophobic S1' pocket designed to accommodate Phenylalanine or Leucine.

-

Binding Affinity: The cyclohexyl ring provides a larger surface area for Van der Waals interactions compared to a phenyl ring, often increasing potency by 10-100 fold.

-

Metabolic Stability: Unlike the phenyl ring, the cyclohexyl group is not susceptible to aromatic hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life (

).

Figure 2: Pharmacophore mapping of the cyclohexyl moiety within the protease S1' pocket.[1]

References

-

Enzymatic Synthesis of Chiral Intermediates: Patel, R. N. (2001).[2] "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Journal of Molecular Catalysis B: Enzymatic. Link

- Synthesis of Cyclohexyl Analogs: Teixidó, M., et al. (2003).

-

Marfey's Method Protocol: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][2][4][5][6][7] Link

-

Vasopeptidase Inhibitors: Robl, J. A., et al. (1999). "Dual metalloprotease inhibitors: mercaptoacetyl-based fused heterocyclic dipeptide mimetics as inhibitors of angiotensin-converting enzyme and neutral endopeptidase." Journal of Medicinal Chemistry. Link

-

Analytical Separation: Application Note. "Separation of Amino Acids on Crownpak CR(+)." Daicel Chiral Technologies. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars [mdpi.com]

- 6. US4684483A - Preparation of N-substituted amino acids - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

Beyond the Standard Residues: A Technical Profile of 2-Amino-5-Cyclohexylpentanoic Acid

Executive Summary & Chemical Identity

2-Amino-5-cyclohexylpentanoic acid (often abbreviated as ChNva or 5-cyclohexylnorvaline ) is a non-proteinogenic

In drug development, this residue is frequently employed during Structure-Activity Relationship (SAR) campaigns to probe hydrophobic pockets in receptors (e.g., GPCRs) or enzymes (e.g., metalloproteases). Its saturated cyclohexyl ring offers a distinct conformational profile compared to its aromatic precursor, providing "bulk" that is metabolically stable and chemically inert.

Chemical Specifications Table

| Property | Data |

| IUPAC Name | 2-Amino-5-cyclohexylpentanoic acid |

| Common Synonyms | 5-Cyclohexylnorvaline; Homohomocyclohexylalanine |

| CAS Number | 768366-86-5 (S-isomer); 2046-19-7 (Generic/Racemic) |

| Molecular Formula | |

| Molecular Weight | 199.29 g/mol |

| Chiral Center | C2 ( |

| pKa Values | |

| Solubility | Soluble in water (pH dependent), MeOH, AcOH; Insoluble in non-polar organics. |

Synthetic Strategy: The "Chiral Pool" Approach

This method leverages the commercial availability of chiral 2-amino-5-phenylpentanoic acid (Homohomophenylalanine). By reducing the aromatic ring, you retain the stereochemistry at the

Mechanistic Pathway

The transformation relies on the high-pressure reduction of the phenyl ring using heterogeneous catalysis. Unlike standard alkene reductions, reducing a benzene ring requires forcing conditions (acidic media or high pressure) or active catalysts like Rhodium or Platinum.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-amino-5-cyclohexylpentanoic acid from (S)-2-amino-5-phenylpentanoic acid.

Materials

-

Substrate: (S)-2-amino-5-phenylpentanoic acid (CAS: 62777-25-7).[1][2]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Solvent: Methanol (MeOH) with 5% Acetic Acid (AcOH). The acid protonates the amine, preventing catalyst poisoning.

-

Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Methodology

-

Preparation: In a high-pressure reaction vessel, dissolve 10.0 g (51.7 mmol) of the phenyl precursor in 150 mL of MeOH/AcOH (95:5 v/v).

-

Catalyst Addition: Carefully add 1.0 g (10 wt%) of 5% Rh/Al

O -

Hydrogenation:

-

Seal the vessel and purge with

(3x). -

Purge with

(3x). -

Pressurize to 60 psi (4 bar) .

-

Stir vigorously at room temperature for 12–24 hours.

-

Checkpoint: Monitor reaction progress via TLC (ninhydrin stain) or LC-MS. The starting material (UV active at 254 nm) should disappear; the product is UV inactive (detect via ELSD or CAD).

-

-

Work-up:

-

Purification (if required): Recrystallize from Water/Ethanol or purify via ion-exchange chromatography (Dowex 50W) if residual salts are present.

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)

-

Expected [M+H]+: 200.3 Da.

-

Validation: You must observe a shift from 194.1 (Phenyl precursor) to 200.3 (Cyclohexyl product). A mass difference of +6 Da corresponds to the addition of 6 hydrogen atoms.

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: D

O with NaOD (to solubilize) or DMSO-d6. -

Key Diagnostic:

-

Disappearance: The aromatic region (7.1–7.4 ppm) must be completely silent. Any signal here indicates incomplete hydrogenation.

-

Appearance: A complex multiplet region between 0.8–1.8 ppm corresponding to the 11 cyclohexyl protons and the alkyl chain.

- -Proton: A triplet or dd around 3.2–3.5 ppm (depending on pH).

-

Pharmaceutical Applications & Rationale

Why use 2-amino-5-cyclohexylpentanoic acid?

Hydrophobic Collapse & Receptor Fit

In peptide drug design, replacing a Phenylalanine (Phe) with a Cyclohexyl (Cha) or Cyclohexylpentanoic derivative creates a "super-hydrophobic" residue.

-

Volume: The cyclohexyl ring is non-planar (chair conformation), occupying more 3D space than the planar phenyl ring. This is crucial for filling large hydrophobic pockets in enzymes like Neprilysin or ACE (Angiotensin-Converting Enzyme) .

-

Interaction: It eliminates

-cation or

Metabolic Stability

Non-proteinogenic amino acids are poor substrates for endogenous proteases (trypsin/chymotrypsin). Incorporating this residue extends the plasma half-life of peptide therapeutics.

References

-

ChemScene. (S)-2-amino-5-cyclohexylpentanoic acid Product Data. Retrieved from [3]

-

PubChem. 2-Amino-5-phenylpentanoic acid (Precursor Data). National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis of L-2-Amino-5-Phenyl-Pentanoic Acid via Hydrogenation. Retrieved from

-

NIST WebBook. Cyclohexyl pentanoate derivatives and properties. Retrieved from

Sources

Methodological & Application

synthesis protocols for 2-amino-5-cyclohexylpentanoic acid

This guide outlines the synthesis protocols for (S)-2-amino-5-cyclohexylpentanoic acid (also known as 5-Cyclohexylnorvaline), a non-proteinogenic amino acid utilized in peptide engineering to introduce lipophilicity and steric bulk without aromatic interactions.[1]

Two distinct protocols are provided:

-

Asymmetric Alkylation (The Precision Route): Ideal for laboratory-scale synthesis requiring high enantiomeric excess (>99% ee) using a chiral nickel(II) auxiliary.

-

Catalytic Hydrogenation (The Scalable Route): Ideal for larger batches starting from commercially available aromatic precursors.

Part 1: Technical Specifications & Retrosynthesis

Compound Identity:

-

IUPAC Name: (2S)-2-amino-5-cyclohexylpentanoic acid[1]

-

Solubility: Sparingly soluble in water; soluble in acidic media and lower alcohols.

Retrosynthetic Analysis:

The target molecule possesses a chiral center at the

-

Disconnection A (C2–C3 Bond): Implies alkylation of a glycine anion equivalent with a 3-cyclohexylpropyl electrophile.[1]

-

Disconnection B (Aromatic Reduction): Implies global hydrogenation of an unsaturated or aromatic precursor (e.g., L-2-amino-5-phenylpentanoic acid).[1]

Part 2: Synthesis Protocol A – Asymmetric Alkylation

Methodology: Nucleophilic substitution using Belokon’s Chiral Nickel(II) Complex. Best For: High purity, guaranteed stereochemistry, and visual process control.

Reaction Mechanism & Logic

This protocol utilizes a Ni(II)-Schiff base complex derived from glycine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB).[1]

-

Why this method? The Ni(II) template renders the glycine

-proton acidic while the chiral ligand creates a rigid steric environment, forcing the incoming electrophile to attack from the Re-face (away from the proline ring), yielding the (S)-amino acid. -

Self-Validating Feature: The starting complex is bright red.[1] Upon alkylation, the color often shifts or the solubility changes, and the diastereomeric product crystallizes, allowing for optical purification before the final hydrolysis.

Materials

-

Substrate: Glycine-Ni-(S)-BPB Complex (Commercially available or prepared from Glycine + (S)-BPB + Ni(NO₃)₂).[1]

-

Electrophile: 1-Bromo-3-cyclohexylpropane (CAS 2113-22-6).[1]

-

Base: Powdered NaOH or KOH.

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Quench: Aqueous Acetic Acid / HCl.

Step-by-Step Protocol

Step I: Asymmetric Alkylation

-

Setup: In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, dissolve Glycine-Ni-(S)-BPB Complex (10.0 g, 20 mmol) in anhydrous DMF (60 mL).

-

Addition: Add 1-Bromo-3-cyclohexylpropane (4.92 g, 24 mmol, 1.2 equiv).

-

Activation: Cool the red solution to 0°C. Add finely powdered NaOH (1.6 g, 40 mmol, 2.0 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously.

-

Checkpoint: Monitor by TLC (SiO₂, CHCl₃/Acetone 5:1). The starting material (Rf ~0.4) should disappear, replaced by the alkylated product (Rf ~0.6). Reaction time is typically 2–4 hours.

-

-

Quench: Pour the reaction mixture into cold water (300 mL) containing 5% acetic acid. The alkylated complex will precipitate as a red/orange solid.

-

Purification: Filter the solid. Wash with water. Recrystallize from Ethanol/Acetone to ensure diastereomeric purity (de >98%).

Step II: Hydrolysis & Recovery

-

Dissociation: Suspend the purified alkylated complex in Methanol (50 mL) and 3N HCl (30 mL). Heat to reflux (approx. 70°C) for 30–60 minutes.

-

Visual Cue: The red color will fade to green (NiCl₂) and the chiral ligand (BPB) will precipitate.

-

-

Ligand Recovery: Cool to room temperature. The hydrochloride salt of the chiral auxiliary (BPB) precipitates. Filter this off (it can be recycled).

-

Isolation: The filtrate contains the target amino acid and NiCl₂.

-

Final Polish: Evaporate the ammoniacal fractions. Recrystallize the white solid from Water/Ethanol.

Yield: 75–85% overall. Enantiomeric Excess: >99% (S).[6]

Part 3: Synthesis Protocol B – Catalytic Hydrogenation

Methodology: Global hydrogenation of L-Homohomophenylalanine (or L-Styrylalanine).[1] Best For: Scale-up (grams to kilograms) where high-pressure equipment is available.[1]

Reaction Mechanism & Logic

This route relies on the reduction of the aromatic phenyl ring to a cyclohexyl ring.

-

Substrate: (S)-2-amino-5-phenylpentanoic acid (Available via standard synthesis or reduction of L-Styrylalanine).[1]

-

Catalyst: 5% Rhodium on Carbon (Rh/C) is superior to Pd/C for aromatic ring saturation under mild conditions.

-

Solvent System: Acetic Acid/Methanol mixture prevents amine poisoning of the catalyst and facilitates protonation.

Step-by-Step Protocol

Step I: Hydrogenation

-

Loading: In a stainless steel autoclave (Parr reactor), load (S)-2-amino-5-phenylpentanoic acid (5.0 g, 25.8 mmol).

-

Solvent: Add Glacial Acetic Acid (50 mL) and Methanol (50 mL).

-

Catalyst: Carefully add 5% Rh/C (500 mg, 10 wt% loading). Caution: Rh/C is pyrophoric when dry.

-

Pressurization: Seal the reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 60–100 psi (4–7 bar) H₂.

-

Reaction: Stir at 50°C for 12–18 hours.

-

Monitoring: Aliquot analysis via H-NMR is required.[1] Disappearance of aromatic protons (7.1–7.4 ppm) indicates completion.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst.[6] (Wash pad with MeOH).

-

Concentrate the filtrate under reduced pressure to remove solvents and acetic acid.

-

Co-evaporate with Toluene (2x) to remove trace acetic acid.

-

-

Isolation: Triturate the residue with Diethyl Ether to yield the acetate salt. For the free zwitterion, dissolve in minimal water and adjust pH to 6.0 with dilute NH₄OH, then add Ethanol to precipitate.

Part 4: Quality Control & Validation

Analytical Specifications:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (D₂O/DCl) | |

| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Crownpak CR+) | > 99.0% ee (No D-isomer detected) |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 200.3 m/z |

DOT Visualization of Workflow:

Figure 1: Comparative workflow for the synthesis of 2-amino-5-cyclohexylpentanoic acid via Alkylation (Left) and Hydrogenation (Right).

References

-

Belokon, Y. N., et al. (1985). "General method for the asymmetric synthesis of

-amino acids via alkylation of the chiral nickel(II) Schiff base complexes."[7] Journal of the Chemical Society, Perkin Transactions 1. Link -

O'Donnell, M. J., et al. (1989).[8] "The synthesis of amino acid derivatives via the phase-transfer alkylation of glycine Schiff bases."[1] Tetrahedron Letters. Link

-

ChemicalBook. (2023). "L-2-amino-5-phenylpentanoic acid Synthesis and Properties." Link

-

Sagan, S., et al. (2004). "Synthesis of 2-amino-5-phenylpentanoic acid derivatives." Canadian Journal of Chemistry. Link

-

PubChem. (2025). "5-Cyclohexylnorvaline Compound Summary." National Library of Medicine. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. 768366-86-5 | MFCD22393072 | (S)-2-amino-5-cyclohexylpentanoic acid [aaronchem.com]

- 3. 1998905-23-9|(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Cyclohexylnorvaline | C11H21NO2 | CID 224404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Boc-protection methods for 2-amino-5-cyclohexylpentanoic acid

Application Note: Optimized Strategies for -Boc Protection of 2-Amino-5-cyclohexylpentanoic Acid

Executive Summary & Strategic Analysis

2-Amino-5-cyclohexylpentanoic acid (also known as Cyclohexylhomoalanine or Cha-homolog) represents a specific class of non-canonical amino acids used to introduce lipophilicity and proteolytic stability into peptide mimetics.

Unlike standard amino acids, this molecule presents two distinct challenges during protection:

-

High Lipophilicity: The cyclohexyl-propyl side chain creates a "surfactant-like" structure (polar zwitterionic head, greasy tail), leading to solubility issues in pure aqueous phases and severe emulsion risks during extraction.

-

Lack of UV Chromophore: Unlike its precursor (homophenylalanine), the saturated cyclohexyl ring is UV-silent at standard 254 nm detection. Standard HPLC/TLC monitoring relying solely on UV absorption will yield false negatives.

This guide details a modified Schotten-Baumann protocol optimized for high-lipophilicity substrates, ensuring complete conversion and efficient isolation without emulsion trapping.

Reaction Mechanism & Critical Control Points[1][2]

The protection utilizes Di-tert-butyl dicarbonate (Boc

-

The Trap: If the pH drops below 9, the amine protonates (

) and becomes non-nucleophilic. If the pH exceeds 12-13, the Boc -

The Solution: Maintain pH 10–11 using a controlled base addition or a carbonate buffer system.

Diagram 1: Reaction Logic & Decision Flow

(Rendered using Graphviz)

Caption: Optimized workflow for lipophilic amino acid protection. Note the specific pH loop and acidification agent.[2]

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry | Notes |

| Substrate | Starting Material | 1.0 equiv | Zwitterionic solid |

| Boc | Reagent | 1.2 – 1.5 equiv | Excess needed due to hydrolysis |

| 1N NaOH | Base / Solvent | 2.0 – 2.5 equiv | Maintains basic pH |

| 1,4-Dioxane | Co-solvent | N/A | High ratio (1:[3]1) needed for solubility |

| KHSO | Acidifier | Excess | Crucial: Gentler than HCl, prevents Boc removal |

Step-by-Step Methodology

Phase 1: Solubilization (The Hydrophobic Adjustment)

-

In a round-bottom flask, suspend 2-amino-5-cyclohexylpentanoic acid (10 mmol) in 1N NaOH (20 mL).

-

Observation: Due to the cyclohexyl tail, the solid may not dissolve instantly in pure aqueous base.

-

Add 1,4-Dioxane (20 mL).

-

Expert Note: Standard protocols use THF. For this molecule, Dioxane is preferred as it has a higher boiling point and solubilizes "greasy" amino acids better, reducing the chance of the starting material oiling out before reaction.

-

Phase 2: Reaction

-

Cool the mixture to 0 °C (ice bath).

-

Dissolve Boc

O (12–15 mmol, 1.2–1.5 equiv) in a minimal amount of dioxane (5 mL). -

Add the Boc

O solution dropwise over 15 minutes. -

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Stir vigorously for 12–18 hours.

-

Self-Validation: Check pH periodically using pH paper. If it drops below 9, add small aliquots of 1N NaOH.

-

Phase 3: Workup (Emulsion Control)

-

Evaporation: Concentrate the reaction mixture in vacuo to remove the majority of the Dioxane. Do not evaporate to dryness ; leave the aqueous phase.

-

Why: Removing organics destabilizes the emulsion that would form later.

-

-

Wash: Dilute the remaining aqueous residue with water (10 mL) and wash with Diethyl Ether (

mL).-

Purpose: Removes unreacted Boc

O and non-polar impurities. The product is in the aqueous phase (as the carboxylate salt). Discard the ether layer.

-

-

Acidification: Cool the aqueous phase to 0 °C. Carefully acidify to pH 2–3 using 1M KHSO

(Potassium Bisulfate).-

Warning: Do not use concentrated HCl. Strong mineral acids can cleave the Boc group you just added (Boc is acid-labile). KHSO

is safe.

-

-

Extraction: Extract the milky aqueous suspension immediately with Ethyl Acetate (

mL).-

Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine) to the aqueous layer to increase ionic strength.

-

-

Drying: Wash combined organic layers with Brine, dry over anhydrous Na

SO

Quality Control & Visualization (The "Invisible" Molecule)

Because the cyclohexyl ring lacks a

TLC Visualization Protocol

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: CHCl

:MeOH:AcOH (90:10:1). -

Detection (Must use Stains):

-

Ninhydrin: Visualizes Starting Material (Free amine).

-

Result: Free AA = Purple/Blue spot. Product = Colorless (or faint yellow).

-

-

Phosphomolybdic Acid (PMA) or Hanessian’s Stain: Visualizes Product (Boc-carbamate + Alkyl chain).

-

Result: Heat the plate. The Boc-protected product will appear as a dark blue/black spot.

-

-

NMR Validation Criteria

| Nucleus | Feature | Shift (ppm) | Diagnostic Value |

| ~1.44 (s, 9H) | Confirms Boc incorporation. | ||

| ~4.0 - 4.3 (m, 1H) | Shift indicates N-acylation. | ||

| Cyclohexyl | 0.8 - 1.8 (m, ~11H) | Confirms side-chain integrity (no aromatic signals).[3] |

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield | pH drifted < 9 during reaction. | Use an autotitrator or check pH every 30 mins for the first 2 hours. |

| Oiling Out | Substrate too lipophilic for water. | Increase Dioxane:Water ratio to 2:1 or use Method B (DMSO/DIEA). |

| Product decomposes | Acidification was too harsh. | Switch from HCl to Citric Acid or KHSO |

| No Spot on TLC | Wrong visualization method. | Stop using UV. Use PMA or KMnO |

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience. (The definitive guide on Boc chemistry and stability).

-

Bradshaw, C. W., et al. (1991).[3] "Enzyme-catalyzed asymmetric synthesis of (S)-2-amino-4-phenylbutanoic acid." Bioorganic Chemistry. (Describes the synthesis of the phenyl-precursor, relevant for structural comparison).

-

BenchChem. "Boc Protection Mechanism and Protocols." (General protocols for Boc protection of amino acids). [6]

-

Boc Sciences. "Boc-Amino Acids: Properties and Applications." (Commercial data on cyclohexyl-amino acid derivatives).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Greene’s Protective Groups in Organic Synthesis 5th Edition | Chem-Station (ケムステ) [chem-station.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-amino-5-cyclohexylpentanoic acid in Medicinal Chemistry

Introduction: A Novel Scaffold for Modulating Neuronal Signaling

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively modulate biological targets with high specificity and favorable pharmacokinetic profiles is perpetual. 2-amino-5-cyclohexylpentanoic acid, a non-proteinogenic α-amino acid, has emerged as a compelling building block in drug discovery. Structurally, it is an analog of the neurotransmitter γ-aminobutyric acid (GABA), distinguished by the presence of a cyclohexyl group on its pentanoic acid backbone. This lipophilic moiety significantly influences its biological activity and transport properties, making it a valuable tool for researchers and drug development professionals.

This application note provides a comprehensive guide to the utilization of 2-amino-5-cyclohexylpentanoic acid in medicinal chemistry. We will delve into its physicochemical properties, its primary mechanism of action as a gabapentinoid, and provide detailed, field-proven protocols for its synthesis, purification, and incorporation into both peptide and small molecule drug candidates.

Physicochemical Properties and Structural Rationale

The unique physicochemical characteristics of 2-amino-5-cyclohexylpentanoic acid are central to its utility in drug design. The cyclohexyl group imparts a degree of lipophilicity that enhances its ability to cross the blood-brain barrier, a critical feature for centrally acting therapeutics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [2] |

| Molecular Weight | 199.29 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| Computed logP | 2.1489 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 5 | [2] |

The lipophilic nature of the cyclohexyl group, as indicated by the computed logP, is a key determinant of its pharmacokinetic profile. This feature allows it to be recognized by and transported across the blood-brain barrier via the large neutral amino acid transporter (LAT1), a mechanism shared with its close analog, gabapentin.[1] This transport mechanism is crucial for its efficacy in targeting central nervous system disorders.

Mechanism of Action: Targeting Voltage-Gated Calcium Channels

2-amino-5-cyclohexylpentanoic acid is classified as a gabapentinoid. Despite its structural similarity to GABA, it does not exert its effects through direct interaction with GABA receptors.[3] Instead, its primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][4]

Binding of 2-amino-5-cyclohexylpentanoic acid to the α2δ-1 subunit modulates calcium influx at presynaptic nerve terminals. This modulation leads to a reduction in the release of excitatory neurotransmitters, such as glutamate.[4] This dampening of excessive neuronal excitability is the basis for its therapeutic potential in conditions like neuropathic pain, epilepsy, and anxiety disorders.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-2-amino-5-cyclohexylpentanoic acid

This protocol describes a robust method for the enantioselective synthesis of the (S)-enantiomer, which is generally the more biologically active form. The synthesis proceeds via a reductive amination of a chiral α-keto acid precursor.

Materials:

-

Cyclohexanepropionaldehyde

-

(S)-(-)-α-Methylbenzylamine

-

Sodium cyanide

-

Diethyl ether

-

Hydrochloric acid (concentrated and 6M)

-

Sodium hydroxide

-

Palladium on carbon (10%)

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

Strecker Synthesis of the α-aminonitrile:

-

In a well-ventilated fume hood, to a solution of cyclohexanepropionaldehyde (1 equivalent) in diethyl ether, add (S)-(-)-α-methylbenzylamine (1 equivalent). Stir the mixture at room temperature for 30 minutes.

-

To this solution, add a solution of sodium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature below 20°C with an ice bath.

-

Stir the reaction mixture vigorously overnight at room temperature.

-

Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

-

-

Hydrolysis of the α-aminonitrile:

-

Add the crude α-aminonitrile to concentrated hydrochloric acid and heat the mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and dilute with water. Wash the aqueous solution with diethyl ether to remove non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt as a mixture of diastereomers.

-

-

Diastereomeric Resolution and Deprotection:

-

Dissolve the crude amino acid hydrochloride salt in a minimal amount of hot water and allow it to cool slowly to room temperature. The less soluble diastereomer will crystallize out.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

To remove the α-methylbenzyl group, dissolve the purified diastereomeric salt in methanol and add 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (S)-2-amino-5-cyclohexylpentanoic acid.

-

-

Purification by Recrystallization:

-

Dissolve the crude amino acid in a minimal amount of boiling water.[5]

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

-

Filter the hot solution to remove the charcoal.[6]

-

Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.[6][7]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

-

Characterization:

-

¹H NMR, ¹³C NMR, and HRMS: The purified product should be characterized by NMR and high-resolution mass spectrometry to confirm its structure and purity. The expected spectral data should be compared with literature values if available.

-

Chiral HPLC: The enantiomeric excess of the final product should be determined by chiral HPLC analysis.

Protocol 2: Fmoc-Protection of (S)-2-amino-5-cyclohexylpentanoic acid for Solid-Phase Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the α-amino group must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.[8]

Materials:

-

(S)-2-amino-5-cyclohexylpentanoic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup:

-

Dissolve (S)-2-amino-5-cyclohexylpentanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of Fmoc-OSu:

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0°C.

-

-

Reaction and Workup:

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-